molecular formula C27H23F4N5O4 B15144177 (3R)-3'-[2-[(3S)-7-fluoro-3-(trifluoromethyl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-2-oxoethyl]-6-(1-methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione

(3R)-3'-[2-[(3S)-7-fluoro-3-(trifluoromethyl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-2-oxoethyl]-6-(1-methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione

Cat. No.: B15144177
M. Wt: 557.5 g/mol
InChI Key: VDEZYUOBIXKTHI-BKMJKUGQSA-N
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Description

The compound “(3R)-3’-[2-[(3S)-7-fluoro-3-(trifluoromethyl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-2-oxoethyl]-6-(1-methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,5’-imidazolidine]-2’,4’-dione” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including a benzoxazepine ring, a pyrazole ring, and an imidazolidine ring, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the benzoxazepine, pyrazole, and imidazolidine rings. Each step would require specific reagents and conditions, such as:

    Formation of the Benzoxazepine Ring: This might involve the cyclization of an appropriate precursor under acidic or basic conditions.

    Formation of the Pyrazole Ring: This could be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.

    Formation of the Imidazolidine Ring: This might involve the condensation of an amine with a carbonyl compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of multiple functional groups allows for selective oxidation reactions.

    Reduction: Reduction of specific functional groups can be achieved using common reducing agents.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of strong acids or bases, or specific catalysts.

Major Products Formed

The major products formed from these reactions would depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, the compound might be investigated for its potential as a drug candidate, given its complex structure and potential biological activity.

Medicine

In medicine, the compound could be studied for its pharmacological properties, such as its ability to interact with specific biological targets or its potential therapeutic effects.

Industry

In industry, the compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets and pathways. It might interact with enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzoxazepine derivatives, pyrazole derivatives, and imidazolidine derivatives. These compounds would share some structural features but might differ in their specific functional groups and overall chemical properties.

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups and ring systems, which confer unique chemical and biological properties

Properties

Molecular Formula

C27H23F4N5O4

Molecular Weight

557.5 g/mol

IUPAC Name

(3R)-3'-[2-[(3S)-7-fluoro-3-(trifluoromethyl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-2-oxoethyl]-6-(1-methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione

InChI

InChI=1S/C27H23F4N5O4/c1-34-11-18(10-32-34)15-2-4-20-16(8-15)6-7-26(20)24(38)36(25(39)33-26)13-23(37)35-12-17-9-19(28)3-5-21(17)40-14-22(35)27(29,30)31/h2-5,8-11,22H,6-7,12-14H2,1H3,(H,33,39)/t22-,26+/m0/s1

InChI Key

VDEZYUOBIXKTHI-BKMJKUGQSA-N

Isomeric SMILES

CN1C=C(C=N1)C2=CC3=C(C=C2)[C@]4(CC3)C(=O)N(C(=O)N4)CC(=O)N5CC6=C(C=CC(=C6)F)OC[C@H]5C(F)(F)F

Canonical SMILES

CN1C=C(C=N1)C2=CC3=C(C=C2)C4(CC3)C(=O)N(C(=O)N4)CC(=O)N5CC6=C(C=CC(=C6)F)OCC5C(F)(F)F

Origin of Product

United States

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